1-Cyclopentyl-2,2-dimethyl-1-propanol

Descripción general

Descripción

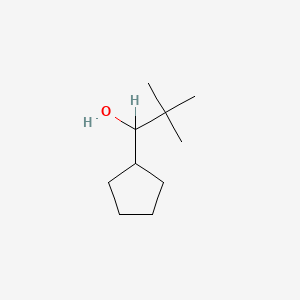

1-Cyclopentyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol characterized by a cyclopentyl group attached to a 2,2-dimethyl-1-propanol backbone.

Métodos De Preparación

1-Cyclopentyl-2,2-dimethyl-1-propanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes, utilizing catalysts such as Raney nickel or palladium on carbon .

Análisis De Reacciones Químicas

1-Cyclopentyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Major products formed from these reactions include cyclopentyl ketones, cyclopentyl carboxylic acids, and substituted cyclopentyl derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Cyclopentyl-2,2-dimethyl-1-propanol is used in various scientific research applications:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and as a reagent in diverse organic reactions.

- Biology The compound is studied for its potential biological activity and interactions with biological macromolecules.

- Medicine Research is being conducted to explore its potential therapeutic applications, including its use as a building block for drug development.

- Industry It is utilized in producing specialty chemicals and as a solvent in certain industrial processes.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can convert this compound into corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide. Major products formed from these reactions include cyclopentyl ketones, cyclopentyl carboxylic acids, and substituted cyclopentyl derivatives.

Use in Synthesis

- 2,2-Dimethyl-1-propanol can be used in the synthesis of surfactants that stabilize reduced graphene oxide (rGO) dispersion .

- Biodiesel containing branched-chain esters prepared by the transesterification of vegetable oils with 2,2-dimethyl-1-propanol has been reported to show lower crystallization temperatures when compared to methyl and ethyl ester counterparts .

Chemical and Physical Properties

Relevant data regarding the properties of this compound [1, 5]:

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .

Comparación Con Compuestos Similares

1-Cyclopentyl-2,2-dimethyl-1-propanol can be compared with similar compounds such as:

2,2-Dimethyl-1-propanol:

Cyclopentylmethanol: This compound has a cyclopentyl group attached to a methanol backbone, differing in the position and number of methyl groups compared to this compound.

Actividad Biológica

1-Cyclopentyl-2,2-dimethyl-1-propanol is a tertiary alcohol with the molecular formula C10H20O. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopentyl group attached to a 2,2-dimethyl-1-propanol backbone. This configuration imparts specific steric interactions that influence its reactivity and biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 48°C to 50°C |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | Typically >98% |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the hydroxyl group. This allows for participation in hydrogen bonding and various nucleophilic substitution reactions, which are crucial for its interaction with biological macromolecules.

Hepatoprotective Effects

Research has indicated that this compound exhibits hepatoprotective properties. In studies involving rats exposed to carbon tetrachloride (CCl4) to induce liver damage, this compound was identified as a major component (54.63%) in fractions that showed significant protective effects against hepatotoxicity. The administration of these fractions resulted in improved biochemical markers such as serum glutamic oxaloacetic transaminase (sGOT) and serum glutamic pyruvic transaminase (sGPT), indicating reduced liver damage .

Antiparasitic Activity

In another study focusing on the antiplasmodial properties of various compounds, this compound was highlighted as part of a bioactive fraction derived from Carica papaya leaves. The ethyl acetate extract containing this compound demonstrated significant activity against Plasmodium falciparum, suggesting potential applications in treating malaria .

Case Studies

- Hepatoprotective Activity : A study involving the ethanol extract of Phyllanthus reticulatus demonstrated that fractions containing this compound significantly mitigated liver damage induced by CCl4 in rats. Parameters such as serum levels of bilirubin and transaminases were notably improved, alongside histopathological assessments confirming liver protection .

- Antiparasitic Efficacy : The ethyl acetate fraction from Carica papaya leaves was subjected to bioassay-guided fractionation where this compound was identified as a key component exhibiting high selectivity against P. falciparum with a selectivity index indicating its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopentyl-2,2-dimethyl-1-propanol, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via alkylation of cyclopentanol derivatives. For example, cyclopentanol can react with 2,2-dimethylpropanal under acidic conditions to form the tertiary alcohol. Key intermediates should be purified via fractional distillation or column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., hydroxyl and cyclopentyl moieties). GC-MS can verify molecular weight and purity .

Q. How can researchers determine the compound’s solubility and stability in different solvents?

- Methodological Answer : Perform systematic solubility tests in polar (e.g., ethanol, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation under varying pH, temperature, and light exposure, monitored via HPLC to track decomposition products .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituents on the cyclopentyl ring and dimethyl groups. IR spectroscopy confirms the hydroxyl stretch (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. For stereochemical analysis, X-ray crystallography (as in cyclopentanol derivatives) resolves spatial arrangements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

- Methodological Answer : Use Design of Experiments (DoE) to vary temperature, catalyst concentration (e.g., H₂SO₄ or Lewis acids), and reaction time. Monitor reaction progress via in situ FTIR or Raman spectroscopy. Side products like cyclopentene derivatives (via dehydration) can be suppressed by controlling water content and using inert atmospheres .

Q. What strategies resolve contradictions in reported physical properties (e.g., density, refractive index)?

- Methodological Answer : Discrepancies in density or refractive index may arise from impurities or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM protocols) and cross-validate with computational models (e.g., COSMO-RS for solvent interactions). Compare results with structurally similar compounds (e.g., 2-methylcyclopentanol) to identify trends .

Q. How does the compound’s steric hindrance influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky cyclopentyl and dimethyl groups reduce accessibility to the hydroxyl group. Investigate reactivity via SN1/SN2 mechanisms using kinetic studies (e.g., competition experiments with primary/secondary alcohols). Computational modeling (DFT) can predict transition states and steric energy barriers .

Q. What advanced techniques characterize surface adsorption or catalytic behavior?

- Methodological Answer : Use microcalorimetry or quartz crystal microbalance (QCM) to study adsorption on metal oxides or activated carbon. For catalytic applications (e.g., esterification), employ in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor intermediate species on catalyst surfaces .

Q. Key Considerations for Experimental Design

- Control Experiments : Include blank reactions and internal standards (e.g., deuterated solvents) to validate spectroscopic data.

- Data Reproducibility : Document batch-to-batch variability in synthesis and use certified reference materials for calibration.

- Safety Protocols : Follow SDS guidelines for handling alcohols (e.g., flammability, ventilation) and use PPE during reactions involving strong acids .

Propiedades

IUPAC Name |

1-cyclopentyl-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,3)9(11)8-6-4-5-7-8/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTWRMZVIPKMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337883 | |

| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337966-85-5 | |

| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.